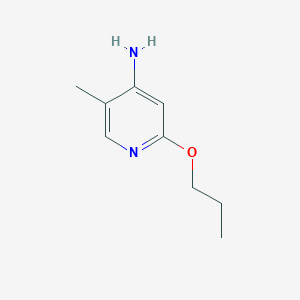
2-Amino-3-(4-chloro-5-methyl-1H-pyrazol-1-yl)-2-methylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-3-(4-chloro-5-methyl-1H-pyrazol-1-yl)-2-methylpropanamide: , also known by its IUPAC name N-(4-chloro-5-methyl-1H-pyrazol-1-yl)-2-methylpropanamide , is a synthetic organic compound. Its molecular formula is C8H12N4Cl and its molar mass is approximately 214.66 g/mol .
Vorbereitungsmethoden
a. Synthetic Routes: The synthesis of this compound involves several steps. One common synthetic route is as follows:
Acylation: 2-Aminopropanamide reacts with 4-chloro-5-methyl-1H-pyrazole in the presence of an acylating agent (such as acetic anhydride) to form the target compound .
Purification: The crude product is purified using techniques like recrystallization or column chromatography.
b. Industrial Production: While industrial-scale production methods may vary, the synthetic route described above can be adapted for large-scale production. Optimization of reaction conditions and purification processes ensures efficient yield .
Analyse Chemischer Reaktionen
a. Reactions:
Substitution: The chlorine atom in the pyrazole ring can undergo nucleophilic substitution reactions.
Amide Hydrolysis: Under acidic or basic conditions, the amide bond can hydrolyze to yield the corresponding carboxylic acid and amine.
Reduction: Reduction of the carbonyl group can lead to the corresponding alcohol .
- Hydrazine hydrate (N2H4·H2O) : For reduction.
Acetic anhydride: Used for acylation.
Hydrochloric acid (HCl): or : For amide hydrolysis.
c. Major Products: The major products depend on reaction conditions. Hydrolysis yields the carboxylic acid, while reduction leads to the alcohol derivative.
Wissenschaftliche Forschungsanwendungen
This compound finds applications in various fields:
- Medicine : Investigated for potential pharmaceutical properties.
- Chemical Biology : Used as a building block in drug discovery.
- Industry : May serve as an intermediate in the synthesis of other compounds .
Wirkmechanismus
The exact mechanism of action remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
: PubChem. Compound Summary for CID 119745. Link : Li, Y., et al. (2015). Synthesis and biological evaluation of novel 1H-pyrazole-1-carboxamide derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 25(22), 5147-5151. : Industrial-scale production methods may be proprietary and not widely published. : Specific conditions and reagents may vary based on the desired reaction. : Research articles and patents provide insights into applications.
Eigenschaften
Molekularformel |
C8H13ClN4O |
|---|---|
Molekulargewicht |
216.67 g/mol |
IUPAC-Name |
2-amino-3-(4-chloro-5-methylpyrazol-1-yl)-2-methylpropanamide |
InChI |
InChI=1S/C8H13ClN4O/c1-5-6(9)3-12-13(5)4-8(2,11)7(10)14/h3H,4,11H2,1-2H3,(H2,10,14) |
InChI-Schlüssel |
QMJXRBIQGAAKRW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=NN1CC(C)(C(=O)N)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


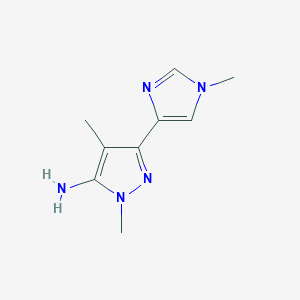

![3-{[1-(2-Methylphenyl)ethyl]amino}propan-1-ol](/img/structure/B13317478.png)

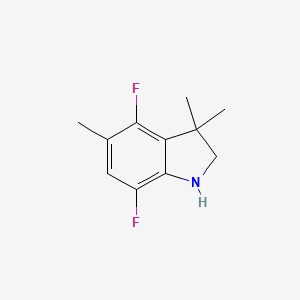
![1-[2-(Methylsulfanyl)phenyl]propan-2-amine](/img/structure/B13317490.png)
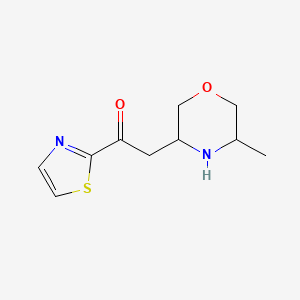
![2-[5-Amino-3-(1,3-thiazol-5-yl)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B13317505.png)

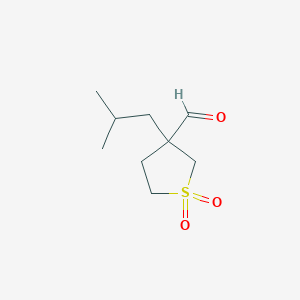
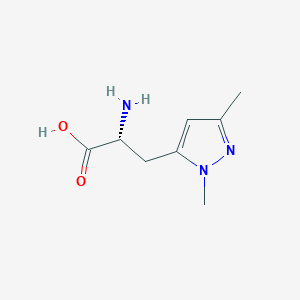
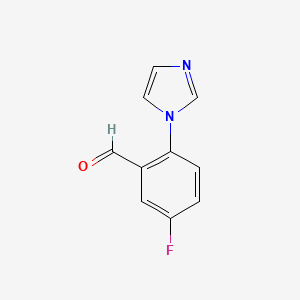
![4-{1H-Pyrrolo[2,3-B]pyridin-4-YL}-1,2,3,6-tetrahydropyridine](/img/structure/B13317528.png)
